molecular formula C8H10ClNO B2628631 2-(2-Chloropyridin-4-yl)propan-2-ol CAS No. 1240620-98-7

2-(2-Chloropyridin-4-yl)propan-2-ol

Cat. No.: B2628631
CAS No.: 1240620-98-7
M. Wt: 171.62
InChI Key: UJYCQEQOWVMVCW-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position of the pyridine ring and a hydroxyl group attached to the second carbon of the propan-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol typically involves the chlorination of pyridine derivatives followed by the introduction of the propan-2-ol group. One common method includes the reaction of 2-chloropyridine with acetone in the presence of a base such as sodium hydroxide, followed by reduction with a suitable reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination of pyridine derivatives using chlorine gas under controlled conditions

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-Chloropyridin-4-yl)propan-2-one.

    Reduction: 2-(2-Chloropyridin-4-yl)propan-2-amine.

    Substitution: 2-(2-Aminopyridin-4-yl)propan-2-ol or 2-(2-Thiopyridin-4-yl)propan-2-ol.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromopyridin-4-yl)propan-2-ol
  • 2-(2-Fluoropyridin-4-yl)propan-2-ol
  • 2-(2-Methylpyridin-4-yl)propan-2-ol

Uniqueness

2-(2-Chloropyridin-4-yl)propan-2-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. Additionally, the compound’s specific structure allows for targeted interactions in biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYCQEQOWVMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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